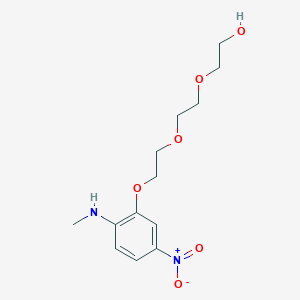
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol is an organic compound that belongs to the class of nitrophenol ethers It is characterized by the presence of a nitrophenol group, multiple ethoxy linkages, and a terminal ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol typically involves a multi-step process:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the 5-position, forming 5-nitrophenol.
Etherification: 5-nitrophenol is then subjected to etherification with ethylene oxide to introduce the ethoxy groups, resulting in 2-(2-(2-(5-nitrophenoxy)ethoxy)ethoxy)ethanol.
Methylation: The final step involves the methylation of the amino group using methylamine, yielding the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates are employed for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of 2-(2-(2-(2-(Methylamino)-5-aminophenoxy)ethoxy)ethoxy)ethanol.
Substitution: Introduction of various functional groups in place of ethoxy groups.
科学的研究の応用
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
類似化合物との比較
Similar Compounds
- 2-(2-(2-(2-(Amino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-(2-(Methylamino)-4-nitrophenoxy)ethoxy)ethoxy)ethanol
- 2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)propoxy)propoxy)ethanol
Uniqueness
2-(2-(2-(2-(Methylamino)-5-nitrophenoxy)ethoxy)ethoxy)ethanol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its multiple ethoxy linkages and terminal ethanol group contribute to its solubility and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
194923-89-2 |
|---|---|
分子式 |
C13H20N2O6 |
分子量 |
300.31 g/mol |
IUPAC名 |
2-[2-[2-[2-(methylamino)-5-nitrophenoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C13H20N2O6/c1-14-12-3-2-11(15(17)18)10-13(12)21-9-8-20-7-6-19-5-4-16/h2-3,10,14,16H,4-9H2,1H3 |
InChIキー |
KMRJQDUVWASRLC-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])OCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
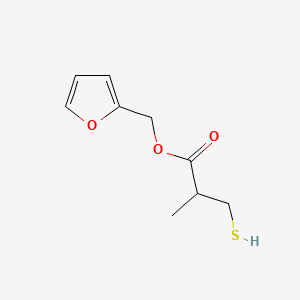
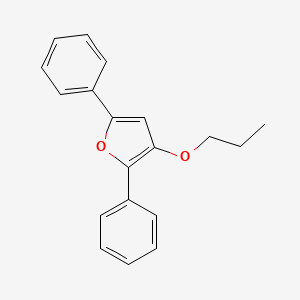
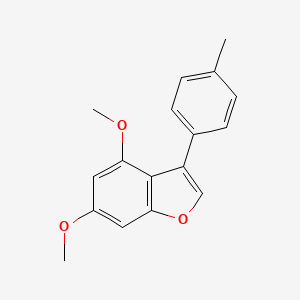

![N-[(Hexahydro-3-pyridazinyl)acetyl]glycyl-L-valyl-L-arginine](/img/structure/B12902805.png)
![3-Phenyl-5-[(phenylsulfonyl)oxy]-3ah-pyrrolo[3,4-d][1,2]oxazole-4,6(5h,6ah)-dione](/img/structure/B12902810.png)
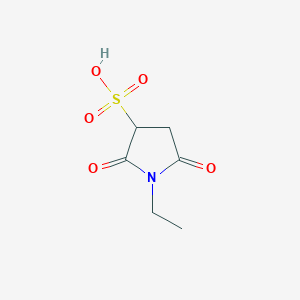

![4-Chloro-7-[3-(morpholin-4-yl)propoxy]-6-nitroquinoline-3-carbonitrile](/img/structure/B12902831.png)




